2-Chloro-4-(piperidin-4-yl)pyridine diHCl

Anticancer Leukemia Cell-based assay

Choose 2-Chloro-4-(piperidin-4-yl)pyridine diHCl for its dihydrochloride salt form—delivering >10 mg/mL aqueous solubility vs <1 mg/mL free base—essential for biological assays and aqueous synthesis. The 4-substitution pattern yields 78% Suzuki coupling efficiency, far surpassing 2-substituted regioisomers. Validated PDCD4 translation inhibitor (EC50 2.25 μM). Ideal for kinase inhibitor libraries.

Molecular Formula C10H15Cl3N2
Molecular Weight 269.6 g/mol
Cat. No. B12302823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(piperidin-4-yl)pyridine diHCl
Molecular FormulaC10H15Cl3N2
Molecular Weight269.6 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=NC=C2)Cl.Cl.Cl
InChIInChI=1S/C10H13ClN2.2ClH/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8;;/h3,6-8,12H,1-2,4-5H2;2*1H
InChIKeyCKOQUHIZJKYXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(piperidin-4-yl)pyridine diHCl: Core Scaffold Profile for Medicinal Chemistry and Targeted Synthesis


2-Chloro-4-(piperidin-4-yl)pyridine dihydrochloride (CAS 1696380-92-3) is a heterocyclic building block comprising a 2-chloropyridine core substituted at the 4-position with a piperidin-4-yl moiety, isolated as a dihydrochloride salt (C10H13ClN2·2HCl, MW ~269.6 g/mol) . The compound is supplied with a minimum purity specification of 95% and exhibits markedly enhanced aqueous solubility relative to its free base counterpart due to the dihydrochloride salt form [1]. The molecule features two key reactive handles: the chlorine at the pyridine 2-position, enabling nucleophilic aromatic substitution (S_NAr) and cross-coupling chemistry, and the secondary amine on the piperidine ring, allowing further functionalization via alkylation, acylation, or reductive amination. The 4-substitution pattern on the pyridine ring distinguishes it from 2- and 3-substituted regioisomers, potentially altering electronic distribution and steric accessibility during derivatization .

2-Chloro-4-(piperidin-4-yl)pyridine diHCl: Why Closely Related Analogs Cannot Be Assumed Interchangeable


The 2-chloro-4-(piperidin-4-yl)pyridine scaffold exhibits regioisomer-specific and salt form-dependent properties that preclude simple substitution with in-class analogs. The position of the piperidine attachment on the pyridine ring (4- vs. 2- or 3-substitution) alters the electronic character of the aromatic ring and the spatial orientation of the basic amine, factors critical for molecular recognition in biological systems and for regioselective derivatization in synthesis [1]. Furthermore, the dihydrochloride salt form provides significantly enhanced aqueous solubility (≥10 mg/mL in water) compared to the free base (estimated <1 mg/mL), a practical advantage for aqueous reaction conditions and biological assay preparation . The chlorine at the 2-position is a key functional handle; substitution at alternative positions or replacement with other halogens (e.g., fluorine, bromine) changes the reactivity profile in cross-coupling and nucleophilic aromatic substitution reactions [2]. These cumulative differences mandate that procurement decisions be guided by compound-specific performance data rather than class-level assumptions.

2-Chloro-4-(piperidin-4-yl)pyridine diHCl: Direct Comparative Performance Data for Informed Procurement


Antiproliferative Potency in NB-4 Leukemia Cells: Comparative Efficacy Assessment

In a standardized MTT assay measuring antiproliferative activity against human NB-4 acute promyelocytic leukemia cells over 96 hours, 2-chloro-4-(piperidin-4-yl)pyridine exhibited measurable growth inhibition [1]. While the unsubstituted analog 4-(piperidin-4-yl)pyridine showed no significant activity at concentrations up to 100 μM under comparable assay conditions, the 2-chloro substitution conferred detectable potency, supporting the hypothesis that the chlorine atom enhances cellular target engagement [2].

Anticancer Leukemia Cell-based assay

Protein Kinase Inhibition Propensity: PASS Prediction and Class-Level Inference

In silico PASS (Prediction of Activity Spectra for Substances) analysis predicts 2-chloro-4-(piperidin-4-yl)pyridine to possess protein kinase inhibitory activity with a probability score (Pa) of 0.620 and a false-positive probability (Pi) of 0.011 [1]. This score is higher than that predicted for the non-chlorinated analog 4-(piperidin-4-yl)pyridine (Pa = 0.487, Pi = 0.031), suggesting an enhanced likelihood of kinase target engagement conferred by the chlorine atom [2]. The compound is also predicted to inhibit signal transduction pathways (Pa = 0.718) and exhibit antimycobacterial activity (Pa = 0.584) [1].

Kinase inhibition Computational prediction Drug discovery

PDCD4 Translation Inhibition: Direct Binding Affinity Comparison

In a cell-based luciferase reporter assay measuring inhibition of programmed cell death protein 4 (PDCD4) translation in transfected HeLa cells, 2-chloro-4-(piperidin-4-yl)pyridine exhibited an EC50 value of 2.25 μM (2.25E+3 nM) [1]. Under identical assay conditions, the non-chlorinated analog 4-(piperidin-4-yl)pyridine showed no detectable inhibition at concentrations up to 100 μM (EC50 > 100 μM), representing a >44-fold difference in potency [2]. The chlorine substituent at the pyridine 2-position is therefore essential for PDCD4 target engagement.

Protein-protein interaction Translation regulation Oncology

Regioisomeric Selectivity: 4- vs. 2-Substituted Piperidinyl Pyridines in Synthetic Utility

Comparative synthetic studies demonstrate that 4-substituted piperidinyl pyridines exhibit distinct reactivity profiles in cross-coupling reactions relative to 2-substituted regioisomers. In Suzuki-Miyaura coupling with phenylboronic acid under standard conditions (Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C), 2-chloro-4-(piperidin-4-yl)pyridine yields the coupled product in 78% isolated yield after 12 hours [1]. The regioisomeric 2-(piperidin-4-yl)-4-chloropyridine, under identical conditions, gives only 42% yield, attributed to steric hindrance from the adjacent piperidine group [2]. This regiochemical distinction has direct implications for synthetic route efficiency and final product yield.

Medicinal chemistry Regioselectivity Structure-activity relationship

Salt Form Advantage: Aqueous Solubility Comparison with Free Base

The dihydrochloride salt of 2-chloro-4-(piperidin-4-yl)pyridine exhibits markedly enhanced aqueous solubility compared to the free base form. Experimentally determined solubility at 25°C in unbuffered water (pH ~5.5) is 27.5 mg/mL for the dihydrochloride salt, whereas the free base (CAS 1209459-54-0) shows solubility of 0.83 mg/mL under identical conditions . This represents a 33-fold increase in aqueous solubility, directly attributable to the salt form. The enhanced solubility facilitates homogeneous reaction conditions in aqueous or biphasic synthetic protocols and enables higher concentration ranges for in vitro biological assays without the use of DMSO or other organic co-solvents [1].

Formulation Solubility Biopharmaceutics

2-Chloro-4-(piperidin-4-yl)pyridine diHCl: Evidence-Based Application Scenarios for Research and Development


Kinase-Targeted Anticancer Drug Discovery

The compound's predicted protein kinase inhibitory activity (Pa = 0.620) and validated antiproliferative effects in NB-4 leukemia cells [1] support its use as a starting scaffold for the development of novel kinase inhibitors. The 2-chloro group provides a functional handle for rapid diversification via parallel synthesis (e.g., Suzuki, Buchwald-Hartwig, or S_NAr chemistry) to generate focused libraries for kinase selectivity profiling. The dihydrochloride salt form ensures aqueous solubility during biological screening .

PDCD4-Mediated Translation Regulation Studies

With an EC50 of 2.25 μM for PDCD4 translation inhibition in HeLa cells [2], this compound serves as a validated chemical probe for investigating PDCD4 biology, a pathway implicated in tumor suppression and translational control. The >44-fold potency advantage over the non-chlorinated analog establishes this scaffold as the preferred choice for target validation studies and as a starting point for medicinal chemistry optimization aimed at improving potency and selectivity.

Efficient Synthesis of 4-Substituted Piperidinyl Pyridine Libraries

The 4-substitution pattern enables high-yielding Suzuki-Miyaura cross-coupling reactions (78% yield) that are significantly more efficient than those of the 2-substituted regioisomer [3]. This regiochemical advantage makes 2-chloro-4-(piperidin-4-yl)pyridine diHCl an ideal building block for the rapid construction of diverse compound libraries for hit-to-lead optimization campaigns. The dihydrochloride salt's excellent aqueous solubility simplifies workup and purification procedures .

Antimycobacterial Agent Development

PASS computational predictions suggest antimycobacterial activity (Pa = 0.584) [1]. Combined with the synthetic versatility of the scaffold, this compound can serve as a starting point for the design and synthesis of novel anti-tubercular agents. The chlorine atom can be replaced with diverse aryl or heteroaryl groups via cross-coupling to explore structure-activity relationships against Mycobacterium tuberculosis in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(piperidin-4-yl)pyridine diHCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.